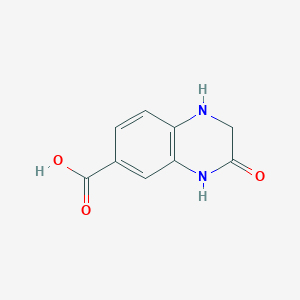

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJZSRZUSLBDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365904 | |

| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702669-54-3 | |

| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, as well as a carboxylic acid moiety for further modification or salt formation, makes it a versatile molecular scaffold. This structure has been identified as a key building block in the synthesis of novel therapeutic agents, including potent tubulin polymerization inhibitors for anticancer applications.[1][2]

For scientists working in drug development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. This information underpins all subsequent analysis and interpretation of its chemical behavior.

| Identifier | Data | Source |

| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | [3] |

| CAS Number | 702669-54-3 | [3] |

| Molecular Formula | C₉H₈N₂O₃ | [3][4] |

| Molecular Weight | 192.17 g/mol | [3] |

| Monoisotopic Mass | 192.05349212 Da | [3][4] |

The quinoxaline core is a privileged scaffold in medicinal chemistry. The diagram below illustrates the key structural features of this compound and highlights the primary sites for chemical modification that enable the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Derivatization potential of the core scaffold.

Core Physicochemical Properties

The interplay of a molecule's physical and chemical properties dictates its suitability for development. This section details the key parameters for the title compound, combining predicted data with standardized experimental protocols where public data is unavailable.

| Property | Value (Predicted/Experimental) | Implication for Drug Development |

| XlogP | 0.4 (Predicted) | Indicates a relatively hydrophilic nature, which may favor aqueous solubility but could require optimization for membrane permeability.[3][4] |

| Boiling Point | 440.7 ± 45.0 °C (Predicted for Methyl Ester) | High boiling point is expected due to polarity and hydrogen bonding capacity. Note: This prediction is for the methyl ester, not the free acid.[2] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted for Methyl Ester) | Standard for organic molecules of this size.[2] |

| pKa | Data not available | The carboxylic acid group is expected to be acidic (pKa ~4-5), while the ring nitrogens are weakly basic. This is a critical parameter for solubility and target interaction. |

| Aqueous Solubility | Data not available | The presence of a carboxylic acid and amide groups suggests pH-dependent solubility. It is expected to be more soluble in basic aqueous solutions. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its solubility, permeability, and promiscuity. The predicted XlogP value of 0.4 suggests that this compound is predominantly hydrophilic.[3][4]

-

Expertise & Experience: In early-phase drug discovery, a LogP value in the range of 1-3 is often targeted for oral drugs to balance solubility and permeability. A value of 0.4 indicates that while aqueous solubility may be favorable, passive diffusion across biological membranes (like the gut wall or blood-brain barrier) might be limited. This insight directs medicinal chemistry efforts toward prodrug strategies or modulation of the scaffold to increase lipophilicity if permeability becomes a limiting factor.

Acidity (pKa) - Experimental Determination

The pKa value(s) are essential for predicting a compound's ionization state at a given pH, which profoundly impacts its solubility, absorption, and receptor binding. While no experimental pKa data is publicly available, it can be reliably determined via potentiometric titration.

-

Trustworthiness: This protocol is a self-validating system. The accuracy of the titration is confirmed by calibration with standard buffers, and the resulting titration curve provides a clear inflection point corresponding to the pKa, which can be validated by replicate measurements.

Protocol: Potentiometric pKa Determination

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

Aqueous Solubility - Experimental Determination

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a fundamental property that affects oral bioavailability and formulation possibilities. The shake-flask method is the gold standard for its determination.

Protocol: Shake-Flask Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The presence of solid material at the end of the experiment validates that saturation was achieved.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a synthesized batch of the compound is non-negotiable. A multi-technique approach is required for unambiguous characterization.

Caption: A typical analytical workflow for compound validation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be the method of choice. In positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 193.06. In negative mode, the deprotonated ion [M-H]⁻ would be seen at m/z 191.05, confirming the molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene protons (C2-H₂), and exchangeable signals for the two amide protons (N1-H, N4-H) and the carboxylic acid proton (COOH).

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including characteristic peaks for the amide carbonyl (~160-170 ppm), the carboxylic acid carbonyl (~170-180 ppm), and aromatic carbons (~110-150 ppm).

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amides (~3200-3400 cm⁻¹), and two distinct C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹).

Synthesis and Purification Overview

While this compound is often a starting material, understanding its synthesis is crucial for ensuring a high-quality supply. A common synthetic strategy for the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Caption: A plausible workflow for synthesis and purification.

-

Synthesis Rationale: The reaction between 3,4-diaminobenzoic acid and glyoxylic acid provides the necessary atoms for the heterocyclic ring and the carboxylic acid moiety in a convergent manner.[5] This is a well-established and reliable method for forming the quinoxalinone core.

-

Purification Strategy: The product's acidic nature and polarity make it amenable to purification by recrystallization from polar protic solvents. The zwitterionic character at its isoelectric point can be exploited to induce precipitation by adjusting the pH, effectively separating it from non-polar or non-ionizable impurities.

Safety and Handling

Proper handling of any chemical is essential for laboratory safety. Based on aggregated GHS data, this compound presents several hazards that require appropriate precautions.[3]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

-

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or powder.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Refer to the full Safety Data Sheet (SDS) before use.

-

Conclusion

This compound is a valuable scaffold for modern drug discovery. This guide has synthesized available data and established scientific principles to provide a robust physicochemical profile. Its hydrophilic character (XlogP ~0.4), coupled with its key functional groups, defines its behavior in both chemical and biological systems. While many properties can be reliably predicted, this guide underscores the critical need for experimental determination of key parameters like aqueous solubility and pKa for any serious drug development program. The provided protocols for these measurements, along with the outlined analytical and synthetic workflows, offer a comprehensive framework for researchers to confidently utilize this compound in their pursuit of novel therapeutics.

References

- Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz

- This compound | C9H8N2O3 | CID 2049053. PubChem.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- This compound. PubChemLite.

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper

- Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl

Sources

- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate [myskinrecipes.com]

- 3. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

A Technical Guide to the Spectral Analysis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

This technical guide provides a comprehensive analysis of the expected spectral data for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The quinoxaline scaffold is a privileged structure in the design of various therapeutic agents, and a thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in research.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a benzene ring and a pyrazinone ring, with a carboxylic acid substituent on the benzene ring. The key structural features that will dictate its spectral properties are:

-

Aromatic Ring: A substituted benzene ring with three aromatic protons.

-

Lactam (Amide) Moiety: A cyclic amide within the pyrazinone ring.

-

Carboxylic Acid Group: A -COOH group attached to the aromatic ring.

-

Saturated Carbons: A methylene group (-CH2-) in the pyrazinone ring.

-

Amine Moieties: Two secondary amine groups within the tetrahydroquinoxaline core.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, amine, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Amide N-H | ~10.5 | Singlet | 1H |

| Aromatic C5-H | ~7.8 | Doublet | 1H |

| Aromatic C7-H | ~7.6 | Doublet of Doublets | 1H |

| Aromatic C8-H | ~7.0 | Doublet | 1H |

| Amine N-H | ~6.0 | Broad Singlet | 1H |

| Methylene (-CH₂-) | ~4.0 | Singlet | 2H |

Interpretation:

-

Carboxylic Acid Proton (12.0 - 13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield. Its broadness is a result of hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Amide N-H (~10.5 ppm): The proton on the amide nitrogen is also significantly deshielded and is expected to appear as a sharp singlet.

-

Aromatic Protons (7.0 - 7.8 ppm): The three protons on the benzene ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns will depend on their position relative to the electron-withdrawing carboxylic acid and electron-donating amine groups. The proton ortho to the carboxylic acid group (C5-H) is expected to be the most deshielded.

-

Amine N-H (~6.0 ppm): The proton on the second amine nitrogen will be less deshielded than the amide proton and may appear as a broader singlet due to potential hydrogen bonding.

-

Methylene Protons (~4.0 ppm): The two protons of the CH₂ group are adjacent to an amide nitrogen and a carbon, placing them in a moderately deshielded environment. They are expected to appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | ~168 |

| Amide Carbonyl (C=O) | ~158 |

| Aromatic C6 (attached to COOH) | ~130 |

| Aromatic C4a, C8a (bridgehead) | ~125 - 135 |

| Aromatic C5, C7, C8 | ~115 - 125 |

| Methylene Carbon (-CH₂-) | ~45 |

Interpretation:

-

Carbonyl Carbons (158 - 168 ppm): The two carbonyl carbons (from the carboxylic acid and the amide) will be the most deshielded carbons in the spectrum. The carboxylic acid carbonyl is typically found at a slightly higher chemical shift than the amide carbonyl.

-

Aromatic Carbons (115 - 135 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the carboxylic acid group (C6) and the bridgehead carbons (C4a and C8a) will have distinct chemical shifts from the protonated aromatic carbons.

-

Methylene Carbon (~45 ppm): The sp³-hybridized carbon of the methylene group will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 2500 | Carboxylic Acid | O-H stretch (very broad) |

| ~3200 | Amine/Amide | N-H stretch |

| ~1700 | Carboxylic Acid | C=O stretch |

| ~1660 | Amide (Lactam) | C=O stretch (Amide I band) |

| ~1600, ~1475 | Aromatic Ring | C=C stretch |

| ~1550 | Amide | N-H bend (Amide II band) |

Interpretation:

-

O-H Stretch (3300 - 2500 cm⁻¹): The most prominent feature of the IR spectrum will be a very broad absorption in this region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[2][3]

-

N-H Stretch (~3200 cm⁻¹): The stretching vibrations of the N-H bonds in the amide and amine groups will appear in this region. These bands are typically sharper than the O-H stretch.

-

C=O Stretches (1700 cm⁻¹ and 1660 cm⁻¹): Two distinct carbonyl absorption bands are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber (~1700 cm⁻¹) compared to the amide C=O stretch (~1660 cm⁻¹).[2][3] Conjugation with the aromatic ring can slightly lower these frequencies.

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to characteristic sharp peaks in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 192.17 (calculated for C₉H₈N₂O₃)[4]

-

Predicted Adducts (from PubChem): [M+H]⁺ = 193.06078, [M+Na]⁺ = 215.04272, [M-H]⁻ = 191.04622[5]

Proposed Fragmentation Pathway:

Electron impact ionization is expected to produce a molecular ion at m/z 192. Subsequent fragmentation is likely to proceed through the loss of small, stable molecules or radicals.

Caption: Proposed mass spectral fragmentation of the target compound.

Interpretation of Fragmentation:

-

Loss of Water (m/z 174): The molecular ion may lose a molecule of water, a common fragmentation for compounds containing carboxylic acids.

-

Loss of Carboxyl Radical (m/z 147): Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in the loss of a carboxyl radical (•COOH), leading to a fragment at m/z 147. This is a common fragmentation pathway for aromatic carboxylic acids.[6]

-

Loss of Carbon Monoxide (m/z 164): The lactam ring could undergo fragmentation with the loss of a carbon monoxide molecule.

-

Further Fragmentation (e.g., m/z 120): The fragment at m/z 147 could further fragment by losing a molecule of hydrogen cyanide (HCN) from the pyrazinone ring.

Experimental Protocols

The following are generalized, self-validating protocols for obtaining the spectral data discussed in this guide.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be a solid with limited solubility in less polar solvents). Ensure the sample is fully dissolved.

-

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]

-

-

Background Spectrum: Run a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method, such as electron impact (EI) or ESI.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Conclusion

This technical guide provides a detailed and scientifically-grounded overview of the expected NMR, IR, and mass spectral data for this compound. By integrating data from closely related compounds with fundamental spectroscopic principles, a comprehensive spectral characterization has been presented. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification and characterization of this important heterocyclic scaffold.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

LibreTexts. (2023, June 20). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Rethinking The Future. (n.d.). How to Use FTIR Spectroscopy Instruments Effectively. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. [Link]

-

YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.latech.edu [chem.latech.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. re-thinkingthefuture.com [re-thinkingthefuture.com]

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Among its many derivatives, this compound represents a key building block and pharmacophore. For instance, derivatives of this scaffold have been investigated as potent tubulin polymerization inhibitors for anticancer applications.[4]

The journey of any promising compound from a laboratory curiosity to a clinical candidate is critically dependent on its physicochemical properties. Of these, aqueous solubility is arguably one of the most significant hurdles.[5] Poor solubility can compromise in vitro assay results, hinder formulation development, and lead to poor or erratic bioavailability, ultimately causing the failure of an otherwise potent drug candidate.[6]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the solubility profile of this compound. We will dissect the molecular features governing its solubility, provide a theoretical framework for its behavior in different environments, and present detailed, field-proven protocols for its empirical determination. The focus is not just on how to measure solubility, but why specific experimental choices are made and how to interpret the data to guide drug development.

Physicochemical Properties & Molecular Structure Analysis

Understanding the intrinsic properties of a molecule is the foundation for predicting its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | PubChem[7] |

| Molecular Formula | C₉H₈N₂O₃ | PubChem[7][8] |

| Molecular Weight | 192.17 g/mol | PubChem[7] |

| Predicted XlogP | 0.4 | PubChem[7][8] |

The structure contains three key functional groups that dictate its solubility:

-

Carboxylic Acid (-COOH): This is the primary acidic functional group. It is a strong hydrogen bond donor and acceptor, contributing to polarity. Its ability to ionize is the single most important factor governing aqueous solubility.

-

Lactam (cyclic amide): The amide group is polar and can participate in hydrogen bonding, enhancing interaction with polar solvents.

-

Aromatic Amine (N-H): The secondary amine within the tetrahydro-pyrazine ring is also a hydrogen bond donor.

The predicted XlogP of 0.4 suggests a relatively balanced lipophilicity, but the presence of multiple hydrogen bonding groups indicates that its behavior will be highly dependent on the solvent environment.[7][8]

Ionization Behavior and pH-Dependence

The most dramatic changes in the aqueous solubility of this compound will be driven by pH. The carboxylic acid group is acidic and will deprotonate to form a highly polar and much more water-soluble carboxylate anion (-COO⁻) as the pH increases.[9][10] Conversely, in acidic conditions (low pH), the molecule will exist predominantly in its neutral, less soluble protonated form.[10][11]

This equilibrium is the cornerstone of its solubility profile. While the exact pKa has not been empirically reported in the available literature, for a typical aromatic carboxylic acid, a pKa value in the range of 3.5 to 4.5 can be reasonably expected.

Caption: pH-dependent ionization of the carboxylic acid group.

Theoretical Framework of Solubility

Before proceeding to experimental design, it is crucial to understand the different types of solubility measurements and the factors that influence them.

Kinetic vs. Thermodynamic Solubility

In drug discovery, "solubility" is not a single value. The distinction between kinetic and thermodynamic solubility is critical for making sound development decisions.[12]

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer and detecting the point at which precipitation occurs.[12][13] This method is fast and requires minimal compound, making it ideal for high-throughput screening in early discovery.[6] However, the precipitate formed is often amorphous and has not had time to arrange into a stable crystal lattice.[14] For this reason, kinetic solubility often overestimates the true equilibrium solubility.[14]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[12] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (typically 24 hours) until the dissolution and precipitation rates are equal.[5][13] This value is essential for lead optimization and formulation development as it reflects the most stable, and typically least soluble, crystalline form of the compound.[6][14]

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Key Factors Influencing Aqueous Solubility

-

pH: As established, this is the dominant factor. The solubility is expected to be minimal in acidic media (e.g., simulated gastric fluid, pH 1-2) and increase by several orders of magnitude in neutral to basic media (e.g., simulated intestinal fluid or phosphate-buffered saline, pH 7.4).[10][15]

-

Temperature: For most solids, solubility increases with temperature.[15] This relationship should be determined empirically if the compound is intended for specific temperature-controlled applications.

-

Common-Ion Effect: If the compound is formulated as a salt (e.g., sodium 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate), its solubility will be reduced in a solution that already contains the common ion (in this case, Na⁺).[16][17] According to Le Châtelier's principle, the presence of the common ion shifts the dissolution equilibrium to the left, favoring the solid state and thus decreasing solubility.[17][18] This is a critical consideration when selecting buffers for formulation.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, providing robust and reliable data.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the definitive approach for determining equilibrium solubility.[12]

-

Objective: To determine the maximum equilibrium concentration of the compound in a specified buffer.

-

Causality: By using excess solid and allowing for a long incubation period, we ensure that the system reaches thermodynamic equilibrium, providing a true measure of the solubility of the most stable crystalline form.[5][14]

Materials & Equipment:

-

This compound (crystalline solid)

-

Selected aqueous buffers (e.g., pH 2.0 HCl-KCl; pH 7.4 PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator set to 25°C

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC-UV system

-

Calibrated analytical balance

Caption: Workflow for the Thermodynamic Shake-Flask Method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the desired buffer. The key is to ensure solid material remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

-

Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Expert Tip: Discard the first few drops from the filter to avoid adsorption effects.

-

Quantification: Accurately dilute the filtered sample with the HPLC mobile phase and quantify the concentration using a pre-validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

A robust analytical method is required for accurate quantification. Based on literature for similar quinoxaline carboxylic acids, a reverse-phase HPLC-UV method is appropriate.[19][20]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization state. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |

| Gradient | Isocratic or Gradient | Start with a gradient (e.g., 10-90% B over 10 min) to find optimal separation, then switch to isocratic for speed if possible. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection (UV) | ~254 nm or 320 nm | Scan for λmax. Quinoxaline systems often have strong absorbance.[20] |

| Calibration | 5-point curve from a DMSO stock | Ensure the standard curve is linear and brackets the expected sample concentrations. |

Data Interpretation & Predictive Analysis

Expected Solubility Profile

Synthesizing the theoretical principles, we can predict a qualitative solubility profile for this compound.

| Solvent/Medium | Expected pH | Dominant Species | Predicted Thermodynamic Solubility | Rationale |

| 0.1 M HCl | ~1.0 | Neutral (-COOH) | Low (<10 µg/mL) | The compound is un-ionized and solubility is governed by its intrinsic, neutral-form solubility. |

| Phosphate-Buffered Saline (PBS) | ~7.4 | Ionized (-COO⁻) | High (>1 mg/mL) | pH is well above the pKa, leading to the formation of the highly soluble carboxylate salt. |

| Dichloromethane (DCM) | N/A | Neutral | Very Low | A non-polar organic solvent will not effectively solvate the multiple polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | N/A | Neutral | Very High | A polar aprotic solvent that is an excellent solvent for a wide range of drug-like molecules. |

Implications for Drug Development

-

Oral Bioavailability: The low solubility at acidic pH suggests that dissolution in the stomach will be very limited. The drug would likely pass into the small intestine, where the pH increases, to dissolve. This pH-dependent solubility could lead to variable absorption.

-

Formulation Strategy: Salt formation is a highly viable strategy to improve solubility and dissolution rate. Creating a sodium or potassium salt of the carboxylic acid would be a primary approach for developing an oral solid dosage form.

-

In Vitro Assays: When preparing stock solutions for biological assays, using DMSO is appropriate.[13] However, when diluting into aqueous assay buffers, the final DMSO concentration must be kept low (<0.5%) to avoid artifacts, and the buffer pH must be controlled (ideally >7.0) to prevent precipitation of the compound in the assay well.

Conclusion

The solubility profile of this compound is fundamentally governed by the ionization of its carboxylic acid group. Its aqueous solubility is predicted to be exceptionally low in acidic environments and high in neutral to alkaline conditions. This pronounced pH-dependency is a critical factor that must be managed throughout the drug discovery and development process.

A thorough characterization using robust, equilibrium-based methods like the shake-flask protocol is essential for obtaining meaningful data for lead optimization and formulation. By understanding the interplay between the molecule's structure, the solution's properties, and the chosen experimental method, researchers can effectively navigate the challenges posed by solubility and unlock the full therapeutic potential of this important chemical scaffold.

References

- Benchchem.

- Bevan, C. D., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 345-351.

- Brainly. (2023).

- Solubility of Things.

- Rehfeld, S. J. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 143(2), 553-563.

- Enamine. Aqueous Solubility Assay.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Quora. (2017). Why is the solubility decreasing when adding a common ion?

- Creative Bioarray. Aqueous Solubility Assays.

- MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3197.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- PubChem. This compound (CID 2049053).

- Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.

- Pereira, R., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 73, 244-266.

- Shah, V. P., & Needham, T. E. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology, 39(8), 587-591.

- Sigma-Aldrich. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.

- PubChemLite. This compound (C9H8N2O3).

- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?

- Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22.

- Online Resource. (2024).

- Wang, J., et al. (2020). Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. Analytical Sciences, 36(7), 783-785.

- Chemistry LibreTexts. (2025). Common Ion Effect.

- Rose, M. D., et al. (1995). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives & Contaminants, 12(2), 177-183.

- Khan Academy. The common-ion effect.

- Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 133-146.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. This compound | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 9. brainly.com [brainly.com]

- 10. reddit.com [reddit.com]

- 11. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. ovid.com [ovid.com]

- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the biological screening of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives. The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This document outlines robust, field-proven methodologies for evaluating the therapeutic potential of this promising class of compounds.

The Scientific Imperative for Screening Quinoxaline Derivatives

The this compound core represents a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The inherent structural features of quinoxalines, such as their aromatic and heteroatomic nature, enable them to interact with various biological macromolecules, making them prime candidates for drug discovery programs.[3] Documented mechanisms of action for quinoxaline derivatives include the inhibition of tubulin polymerization, interference with DNA replication by targeting DNA gyrase, and the induction of apoptosis in cancer cells.[3][4][5] A systematic and rigorous screening cascade is therefore essential to elucidate the full therapeutic potential of novel analogues.

Part 1: Antimicrobial Activity Screening

A primary and historically significant therapeutic application of quinoxaline derivatives has been in the realm of antimicrobial agents.[6] Their broad-spectrum activity against both bacteria and fungi necessitates a multi-tiered screening approach, beginning with preliminary qualitative assays and progressing to quantitative determinations of potency.[7][8]

Preliminary Screening: Agar Disc and Well Diffusion Assays

The initial assessment of antimicrobial efficacy is efficiently achieved through diffusion methods, which provide a qualitative or semi-quantitative indication of a compound's ability to inhibit microbial growth.[7]

Causality of Experimental Choices: The rationale behind using diffusion assays for primary screening lies in their simplicity, cost-effectiveness, and ability to rapidly screen multiple compounds against a panel of microorganisms. The formation of a zone of inhibition is a direct visual indicator of antimicrobial activity.

Detailed Experimental Protocol: Agar Disc Diffusion Method [7]

-

Media Preparation: Prepare and sterilize nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes, allowing it to solidify under aseptic conditions.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.

-

Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates.

-

Disc Application: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Data Presentation: Zone of Inhibition Diameters (mm)

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Standard (Ciprofloxacin/Fluconazole) | 25 | 22 | 20 |

| Compound QX-01 | 18 | 15 | 12 |

| Compound QX-02 | 12 | 10 | Not Active |

| Compound QX-03 | 22 | 19 | 18 |

Note: The above data is illustrative. Actual results will vary based on the specific derivatives tested.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Following the identification of active compounds in the preliminary screen, a quantitative assessment of their potency is performed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Causality of Experimental Choices: The broth microdilution method is the gold standard for MIC determination due to its high throughput, reproducibility, and conservation of test compounds. It provides a quantitative measure of potency (a lower MIC value indicates greater potency), which is crucial for structure-activity relationship (SAR) studies.[4]

Detailed Experimental Protocol: Broth Microdilution [4]

-

Plate Preparation: Dispense sterile growth medium into all wells of a 96-well microtiter plate.

-

Serial Dilution: Prepare a stock solution of the test compound and perform a two-fold serial dilution across the wells of the microtiter plate.

-

Inoculation: Add a standardized microbial suspension to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the diffusion assays.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Workflow for Antimicrobial Screening

Caption: Workflow for the systematic screening of antimicrobial quinoxaline derivatives.

Part 2: Anticancer Activity Evaluation

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with some demonstrating potent antiproliferative activity against various cancer cell lines.[3][9] The evaluation of their anticancer potential typically begins with in vitro cytotoxicity assays, followed by more detailed mechanistic studies.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][10]

Causality of Experimental Choices: The MTT assay is a robust, sensitive, and high-throughput method for determining the viability of cells after exposure to a test compound. It relies on the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.[9]

Detailed Experimental Protocol: MTT Assay [9]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[3][5]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values (µM) for Anticancer Activity

| Compound ID | HeLa | SMMC-7721 | K562 |

| Doxorubicin (Standard) | 0.05 | 0.08 | 0.04 |

| Compound QX-A | 0.126 | 0.071 | 0.164 |

| Compound QX-B | 5.2 | 8.1 | 3.5 |

| Compound QX-C | >50 | >50 | >50 |

| Data adapted from a study on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.[5] |

Mechanistic Studies: Unraveling the Mode of Action

For compounds exhibiting significant cytotoxicity, further investigation into their mechanism of action is crucial.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M phase), which is a hallmark of agents that interfere with mitosis.[5][10]

-

Apoptosis Induction: Assays such as Annexin V-FITC/PI double staining can quantify the extent of apoptosis (programmed cell death) induced by the compounds.[10][11]

-

Tubulin Polymerization Inhibition: Since some quinoxaline derivatives are known to target tubulin, an in vitro tubulin polymerization assay can directly measure the compound's ability to inhibit the formation of microtubules.[5]

Logical Relationship for Anticancer Screening

Caption: Logical flow for the evaluation of anticancer properties of quinoxaline derivatives.

Part 3: Antiviral Activity Screening

The structural diversity of quinoxaline derivatives also makes them attractive candidates for antiviral drug discovery.[12] Screening for antiviral activity requires cell-based assays that can measure the inhibition of viral replication.

Cell-Based Antiviral Assays

A common approach involves using a reporter gene assay, where viral replication is linked to the expression of a reporter protein (e.g., luciferase or β-galactosidase).[13]

Causality of Experimental Choices: Cell-based assays are advantageous as they provide information on compound efficacy in a cellular context, accounting for factors like membrane permeability and cytotoxicity.[13] Reporter gene assays, in particular, offer a quantitative and high-throughput method to assess viral replication.

Detailed Experimental Protocol: Reporter Gene Assay for Antiviral Screening [13]

-

Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compounds on the host cell line to be used for the antiviral assay. This is typically done using an MTT or similar viability assay.[13]

-

Cell Seeding: Seed the appropriate host cells in 96-well plates.

-

Infection and Treatment: Infect the cells with a reporter virus in the presence of varying concentrations of the test compounds.

-

Incubation: Incubate the plates for a period sufficient for viral replication and reporter gene expression.

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Data Analysis: Calculate the percentage of viral inhibition relative to untreated, infected control cells.

Workflow for Antiviral Screening

Caption: A streamlined workflow for discovering novel antiviral quinoxaline compounds.

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents. The screening methodologies outlined in this guide provide a robust and logical framework for the systematic evaluation of these derivatives. By progressing from broad preliminary screens to more defined quantitative and mechanistic studies, researchers can effectively identify and characterize lead compounds with high therapeutic potential. Each protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. The ultimate goal of this screening cascade is the identification of potent and selective drug candidates for further preclinical and clinical development.

References

-

PubMed. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Available from: [Link]

-

PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available from: [Link]

-

PubMed Central. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Available from: [Link]

-

SpringerLink. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Available from: [Link]

-

RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available from: [Link]

-

PubMed. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Available from: [Link]

-

JoVE. Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Available from: [Link]

-

ScienceDirect. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Available from: [Link]

-

Taylor & Francis Online. Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Available from: [Link]

-

PubMed Central. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Available from: [Link]

-

Semantic Scholar. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

-

MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Available from: [Link]

-

ResearchGate. Screening of novel antiviral phyto compounds against Covid-19 global pandemic. Available from: [Link]

-

PubMed Central. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available from: [Link]

-

PubMed. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Available from: [Link]

-

ResearchGate. Biological activity of quinoxaline derivatives. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities span antimicrobial, anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] The inherent chemical versatility of the quinoxaline core allows for substitutions that can be fine-tuned to achieve specific pharmacological effects. While the broader class of quinoxaline derivatives has been investigated for various mechanisms, including DNA damage and receptor antagonism, a particularly compelling avenue of research has emerged for derivatives of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.[1][3] This guide will provide an in-depth exploration of the core mechanism of action for N-substituted derivatives of this parent compound, focusing on their role as potent inhibitors of tubulin polymerization, a validated and critical target in oncology.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for potent N-substituted derivatives of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.

These quinoxaline derivatives exert their potent antiproliferative effects by binding to tubulin, the protein subunit of microtubules, at the colchicine binding site.[4][5] This binding event prevents the polymerization of tubulin into microtubules. The resulting disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Signaling Pathway: From Tubulin Binding to Apoptosis

The binding of the this compound derivative to the colchicine site on β-tubulin initiates a series of downstream cellular consequences. The inability to form functional microtubules leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with a defective mitotic spindle.[4] Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death and thereby exerting a potent antitumor effect.[4]

Caption: Signaling pathway of this compound derivatives.

Quantitative Data Summary

The antiproliferative activity and tubulin polymerization inhibition of a lead derivative, designated as compound 13d in the primary literature, have been quantified.[4] The data below summarizes its potent effects against various cancer cell lines and its direct impact on tubulin polymerization.

| Assay | Target | IC₅₀ (μM) | Reference |

| Antiproliferative Activity | HeLa (Cervical Cancer) | 0.126 | [4] |

| Antiproliferative Activity | SMMC-7721 (Hepatocellular Carcinoma) | 0.071 | [4] |

| Antiproliferative Activity | K562 (Chronic Myelogenous Leukemia) | 0.164 | [4] |

| Tubulin Polymerization | Bovine Brain Tubulin | 3.97 | [4] |

Experimental Protocols

To elucidate the mechanism of action of this compound derivatives, a series of key experiments are typically performed. The following sections provide detailed methodologies for these assays.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

Caption: Workflow for a tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a stock solution of the test compound in DMSO. Create serial dilutions to achieve the desired final concentrations.

-

Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to wells containing the test compound dilutions, positive control, or negative control.

-

Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Cell Cycle Analysis via Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Caption: Workflow for cell cycle analysis.

Methodology:

-

Cell Culture and Treatment:

-

Seed the desired cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The data is used to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[4]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound as described for the cell cycle analysis.

-

Harvest all cells, including those floating in the medium (which may be apoptotic), and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a low concentration of propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry. The results will differentiate between:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

Broader Mechanistic Landscape of Quinoxaline Derivatives

While the inhibition of tubulin polymerization is a key mechanism for the this compound scaffold, it is important to recognize the broader mechanistic diversity of the quinoxaline family. Different substitutions on the quinoxaline ring can lead to interactions with other biological targets. For instance, certain quinoxaline derivatives have been identified as:

-

Dual EGFR and COX-2 Inhibitors: Demonstrating potential as both anticancer and anti-inflammatory agents.[6]

-

DNA-Damaging Agents: Some quinoxaline-2-carboxylic acid 1,4-dioxides have shown antimycobacterial activity through this mechanism.[3]

-

Glycine/NMDA Receptor Antagonists: Highlighting a potential role in neuroscience applications.[1]

-

Apoptosis Inducers via Mitochondrial Pathways: Other derivatives have been shown to induce apoptosis in non-small-cell lung cancer cells through caspase-3-dependent pathways.[2]

This diversity underscores the therapeutic pliability of the quinoxaline scaffold and suggests that further chemical modifications could yield compounds with novel or dual mechanisms of action.

Conclusion and Future Directions

N-substituted derivatives of this compound represent a promising class of antineoplastic agents. Their well-defined mechanism of action, centered on the inhibition of tubulin polymerization at the colchicine binding site, provides a solid foundation for further drug development. The downstream consequences of this inhibition—G2/M cell cycle arrest and apoptosis—are hallmarks of effective microtubule-targeting agents.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as improving pharmacokinetic properties. Investigating the potential for these compounds to overcome resistance mechanisms associated with other tubulin inhibitors would also be a valuable line of inquiry. The chemical tractability and proven efficacy of this scaffold position it as a significant area for continued exploration in the discovery of novel cancer therapeutics.

References

-

Title: Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Source: PubMed URL: [Link]

-

Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Source: National Institutes of Health URL: [Link]

-

Title: this compound | C9H8N2O3 | CID 2049053. Source: PubChem URL: [Link]

-

Title: this compound. Source: PubChem URL: [Link]

-

Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Source: PubMed URL: [Link]

-

Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Source: MDPI URL: [Link]

-

Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Source: National Institutes of Health URL: [Link]

-

Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: National Institutes of Health URL: [Link]

-

Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Source: National Institutes of Health URL: [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A Technical Guide for Preclinical Research

Foreword: The Emerging Potential of a Quinoxaline Scaffold

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] This guide focuses on a specific derivative, 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a molecule of significant interest for therapeutic development. While much of the existing research has explored its N-substituted derivatives, particularly as potent tubulin polymerization inhibitors[5][6], this document provides a comprehensive framework for the in vitro evaluation of the core compound. The protocols and methodologies detailed herein are designed to rigorously assess its potential as a lead compound in drug discovery programs.

Compound Profile: this compound

Before embarking on a comprehensive in vitro evaluation, a thorough understanding of the subject molecule's physicochemical properties is paramount.

| Property | Value | Source |

| Molecular Formula | C9H8N2O3 | PubChem CID: 2049053[7] |

| Molecular Weight | 192.17 g/mol | PubChem CID: 2049053[7] |

| IUPAC Name | This compound | PubChem CID: 2049053[7] |

| CAS Number | 702669-54-3 | PubChem CID: 2049053[7] |

| Physical Description | Solid (predicted) | - |

| Solubility | To be determined experimentally in relevant biological buffers (e.g., DMSO, PBS) | - |

Structural Formula:

Source: PubChem CID 2049053

Strategic Approach to In Vitro Evaluation

The proposed in vitro evaluation of this compound is structured as a tiered screening cascade. This approach allows for a systematic and resource-efficient assessment, beginning with broad-spectrum activity profiling and progressing to more focused mechanistic studies.

Caption: Tiered approach for the in vitro evaluation of this compound.

In Vitro Anticancer Evaluation

Given that N-substituted derivatives of this compound have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization[5], a primary focus of the in vitro evaluation should be on its anticancer potential.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's effect on the viability of a diverse panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, SMMC-7721, K562, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

To understand the mechanism of cytotoxicity, it is crucial to determine if the compound affects cell cycle progression.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.[5]

Apoptosis Assay

To confirm if the observed cytotoxicity is due to programmed cell death, an apoptosis assay should be performed.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-